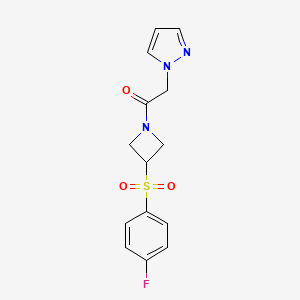
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a small molecule inhibitor that targets a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit BTK activity in vitro and in vivo. Additionally, this compound has been shown to inhibit the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is its specificity for BTK. By targeting a specific enzyme, this compound has the potential to minimize off-target effects and reduce toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors. Furthermore, the long-term safety and efficacy of this compound have not been fully evaluated.
Orientations Futures
There are several future directions for the development of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is to evaluate the long-term safety and efficacy of this compound in preclinical and clinical studies. Furthermore, this compound could be evaluated in combination with other therapies to enhance its therapeutic benefits. Finally, this compound could be investigated for its potential use in the treatment of other diseases such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. However, its relatively low potency and unknown long-term safety and efficacy are limitations that need to be addressed. Further research is needed to optimize the synthesis method, evaluate the long-term safety and efficacy, and investigate its potential use in combination with other therapies and in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method for 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethylazetidine dihydrochloride to form 3-((4-fluorophenyl)sulfonyl)azetidine. The second step involves the reaction of 3-((4-fluorophenyl)sulfonyl)azetidine with 1H-pyrazole-1-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, this compound has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTABFAUWAUUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


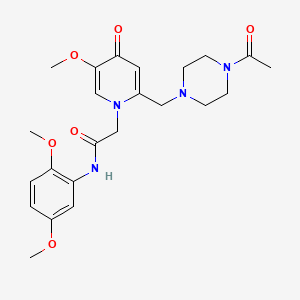

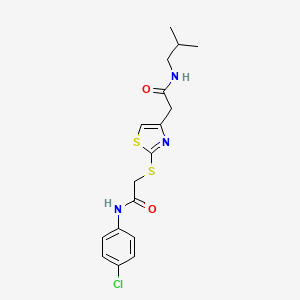


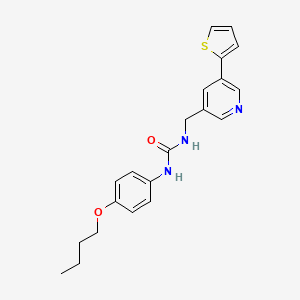
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)
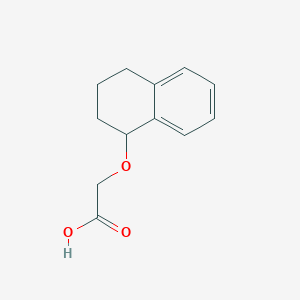

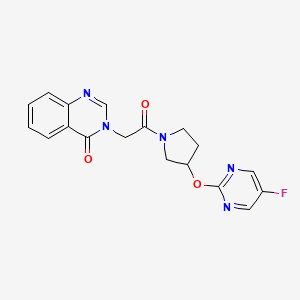

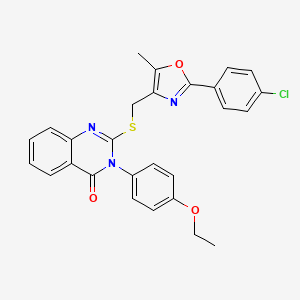
![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)